molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8

Imidazo[1,2-a]pyridin-8-amine

Cat. No.: B1317003
CAS No.: 73221-18-8
M. Wt: 133.15 g/mol
InChI Key: LKQXJYDAALZCAF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound interacts with various receptors and enzymes, such as protein kinases and phosphodiesterases, modulating their activity and influencing cellular signaling pathways . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CDKs, inhibiting their activity and preventing cell cycle progression . Additionally, it can modulate the activity of transcription factors, such as NF-κB, by inhibiting upstream kinases . These molecular interactions result in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity and continue to exert its effects on cellular function in both in vitro and in vivo models . Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, influencing its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This compound can also undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXJYDAALZCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572531
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-18-8
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aqueous chloroacetaldehyde (4.14 mL, 32.6 mmol) were added sodium bicarbonate (3.19 g, 40.0 mmol) and 2,3-diaminopyridine (3.56 g, 32.6 mmol). The reaction mixture was stirred at rt overnight, then diluted with saturated aqueous NaCl (100 mL) and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-8-ylamine (2.18 g, 51%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 7.79-7.75 (m, 2H), 7.40 (d, J=1.1, 1H), 6.60 (s, 1H), 6.21 (dd, J=7.3, 1.1, 1H), 5.53 (br s, 2H).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 8-Aminoimidazo[1,2-a]pyridine useful in organic synthesis?

A1: 8-Aminoimidazo[1,2-a]pyridine (8-AIP) has emerged as a valuable tool in palladium-catalyzed C-H arylation reactions. Its effectiveness stems from its ability to act as a removable bidentate directing group. [, ] This allows for the selective functionalization of otherwise unreactive C-H bonds, offering new avenues for synthesizing complex molecules.

Q2: Can you provide specific examples of how 8-AIP has been employed in chemical synthesis?

A2: 8-AIP has been successfully utilized in the following reactions:

  • Regioselective ortho-C(sp2)-H Arylation: 8-AIP enables the palladium(II)-catalyzed arylation at the ortho position of aromatic amides in aqueous media. This method offers high selectivity and tolerates a wide range of functional groups. []
  • Selective β-C(sp2)-H Arylation: This directing group facilitates the palladium-catalyzed arylation at the β-position of carboxylic acid derivatives, a transformation that was previously challenging to achieve. This methodology exhibits high β-site selectivity and broad functional group tolerance. []

Q3: Beyond its use as a directing group, are there other applications of 8-Aminoimidazo[1,2-a]pyridine?

A3: Yes, 8-Aminoimidazo[1,2-a]pyridine and its derivatives have shown promise in other synthetic applications:

  • Synthesis of Imidazo[1,2-a][1,8]naphthyridines and Dipyrido[1,2-a:3',2'-d]imidazole: Researchers have explored the reactivity of various aminoimidazo[1,2-a]pyridine isomers, including the 8-amino derivative, in Combes reactions. This led to the synthesis of fused heterocycles, imidazo[1,2-a][1,8]naphthyridines, and dipyrido[1,2-a:3',2'-d]imidazole. []
  • Formation of Substituted Imidazo[1,2-a]pyridines and their 2-One Derivatives: 2,3-diaminopyridine can undergo cyclocondensation reactions with nitrilimines to produce 8-aminoimidazo[1,2-a]pyridines and their corresponding 2-one derivatives. []

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